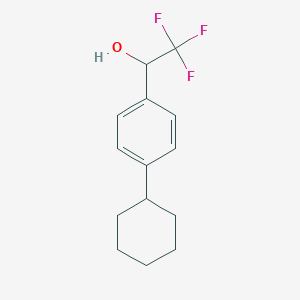
1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further bonded to a trifluoroethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-cyclohexylbenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoroethanol moiety can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe or ligand in biochemical studies.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethanol moiety can influence the compound’s reactivity and binding affinity, while the cyclohexyl and phenyl groups contribute to its overall stability and solubility. These interactions can modulate various biochemical processes, making the compound valuable in research and development.
Comparación Con Compuestos Similares
- 1-(4-Cyclohexylphenyl)ethanol
- 2-(4-Cyclohexylphenyl)propionic acid
- 4-Cyclohexylaniline
Uniqueness: 1-(4-Cyclohexylphenyl)-2,2,2-trifluoroethanol stands out due to the presence of the trifluoroethanol moiety, which imparts unique chemical properties such as increased electronegativity and reactivity
Propiedades
Fórmula molecular |
C14H17F3O |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
1-(4-cyclohexylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C14H17F3O/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13,18H,1-5H2 |
Clave InChI |
QLNZBAWJMPOCNM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















